2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine
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Description
“2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine” is a type of organic compound known as an amine . Amines are organic compounds that contain and are often based on one or more atoms of nitrogen . In amines, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
The synthesis of amines like “this compound” can be complex and varies depending on the specific structure of the amine . For example, one method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another method involves an S N 2 reaction between a 1 o .Molecular Structure Analysis
Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group, then that amine is considered primary . The molecular structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving amines like “this compound” can be diverse and depend on the specific structure of the amine. Amines can participate in a variety of reactions due to the presence of the nitrogen atom and its lone pair of electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of amines like “this compound” can vary widely. For example, amines can have different boiling points depending on whether they are primary, secondary, or tertiary .Scientific Research Applications
Chemical Analysis and Synthesis Techniques
- Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin Model Compounds : A study reviewing the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous dioxane with acid, providing insights into the chemical breakdown mechanisms that could be relevant for understanding the reactivity and stability of similar complex organic molecules under various conditions (T. Yokoyama, 2015).
Environmental Impact and Degradation
- Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates : Discusses the widespread use of surfactants and their degradation products, highlighting the persistence and potential environmental impact of organic compounds. This could provide a framework for assessing the environmental behavior of structurally similar compounds (G. Ying, B. Williams, & R. Kookana, 2002).
Pharmacological and Toxicological Properties
Psychedelics as Anti-inflammatory Agents : Examines the role of 5-HT2A receptor agonists in inflammation, suggesting a potential pharmacological application of compounds with similar activity. This could indicate avenues for therapeutic research focusing on anti-inflammatory properties (T. Flanagan & C. Nichols, 2018).
Sibutramine A Review of Pharmacological Evidence
: Differentiates the action of sibutramine from amphetamines and fenfluramine, focusing on its mechanism as a serotonin and noradrenaline reuptake inhibitor. Research on similar compounds could explore neurotransmitter modulation for therapeutic applications (D. Heal et al., 1998).
Properties
IUPAC Name |
2-[4-(cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-12(6-7-16)9-14(18-2)15(13)19-10-11-4-3-5-11/h8-9,11H,3-7,10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWWVULLYBZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CCC2)OC)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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